RNA Polymerase II Inhibition: Complete Loss of Activity vs. Active Comparator
3-Deoxy-ile-5-ala-amaninamide elicits no detectable inhibition of eukaryotic RNA polymerase II at concentrations up to 10⁻⁴ M [1]. In contrast, the closely related S-deoxo-Ile3-amaninamide (differing only by the identity of residue 5) exerts 50% enzyme inhibition at 10⁻⁶ M under identical assay conditions [2]. This represents a greater than 100-fold differential in inhibitory potency, establishing that the Ala substitution at position 5 is functionally incompatible with polymerase engagement.
| Evidence Dimension | RNA polymerase II enzyme inhibition (IC₅₀ or maximal inhibitory concentration) |
|---|---|
| Target Compound Data | No inhibition at concentrations up to 10⁻⁴ M |
| Comparator Or Baseline | S-deoxo-Ile3-amaninamide: 50% inhibition at 10⁻⁶ M |
| Quantified Difference | >100-fold reduction in inhibitory activity (target inactive at 100× higher concentration) |
| Conditions | Eukaryotic DNA-dependent RNA polymerase form II (or B) from calf thymus and Drosophila melanogaster; solution-phase enzyme inhibition assay |
Why This Matters
For researchers designing RNA polymerase II inhibition experiments, this >100-fold activity cliff means 3-deoxy-ile-5-ala-amaninamide serves uniquely as a scaffold-matched, inactive negative control, whereas S-deoxo-Ile3-amaninamide or α-amanitin cannot be substituted without introducing substantial inhibitory activity.
- [1] Isernia C, Falcigno L, Macura S, Paolillo L, Pastore AL, Zanotti G. Elucidation of the structure of constrained bicyclopeptides in solution by two-dimensional cross-relaxation spectroscopy: amatoxin analogues. J Pept Sci. 1996;2(1):3-13. doi:10.1002/psc.44 View Source
- [2] Zanotti G, Wieland T, D'Auria G, Paolillo L, Trivellone E. S-deoxo-Abu1,Ile3-amaninamide, an inactive amatoxin analogue. Int J Pept Protein Res. 1990;35(3):263-70. doi:10.1111/j.1399-3011.1990.tb00947.x View Source
